3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE
Description
3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]propanamide is a synthetic coumarin derivative characterized by a hydroxy-substituted chromen-2-one core linked to a propanamide side chain. The coumarin scaffold is substituted with methyl groups at positions 4 and 8, a hydroxyl group at position 7, and a propanamide moiety functionalized with a 4-methylbenzyl group.
Properties
IUPAC Name |
3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-13-4-6-16(7-5-13)12-23-20(25)11-9-18-14(2)17-8-10-19(24)15(3)21(17)27-22(18)26/h4-8,10,24H,9,11-12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDOCJFWGCLKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=C(C3=C(C(=C(C=C3)O)C)OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by the introduction of the hydroxy and methyl groups. The final step involves the attachment of the propanamide group to the chromen core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other coumarin-based propanamide derivatives. Below is a comparative analysis of key analogues:
Key Differences and Implications
Substituent Effects on Bioactivity: The target compound’s 7-hydroxy and 4,8-dimethyl groups on the coumarin ring may enhance solubility and receptor binding compared to non-hydroxylated analogues like Warfarin. In contrast, 2-Chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide lacks the coumarin core but features chlorine atoms, which likely confer antimicrobial activity by disrupting bacterial cell membranes .
Propanamide Side Chain :
- The target compound’s N-(4-methylbenzyl)propanamide side chain introduces steric bulk and aromaticity, which may influence selectivity for protein targets (e.g., kinases or COX enzymes) compared to simpler coumarins like Hymecromone. This modification could reduce metabolic degradation, enhancing bioavailability .
This is supported by studies showing that coumarin derivatives with alkyl or aryl side chains exhibit enhanced cytotoxicity in cancer cell lines .
Research Findings and Mechanistic Insights
Coumarin Core Contributions
- Anticancer Activity : The 7-hydroxy-4-methylcoumarin moiety is associated with topoisomerase II inhibition, a mechanism critical in halting cancer cell proliferation. Methyl groups at positions 4 and 8 may stabilize interactions with the enzyme’s hydrophobic binding pockets .
- Anti-inflammatory Effects: Hydroxy groups on coumarins are known to suppress pro-inflammatory cytokines (e.g., TNF-α) and inhibit cyclooxygenase (COX-2), suggesting similar pathways for the target compound .
Propanamide Modifications
- The propanamide side chain’s 4-methylbenzyl group may engage in π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity. This is observed in structurally related kinase inhibitors, where such interactions improve potency .
Comparative Pharmacokinetics
- While data specific to the target compound are lacking, analogues like Hymecromone exhibit rapid oral absorption but short half-lives due to hepatic glucuronidation. The methylbenzyl group in the target compound may slow metabolism, extending its therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
